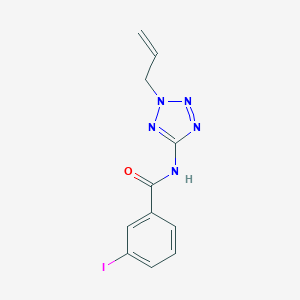
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine (KF17837) is a potent and selective antagonist of the adenosine A2A receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mecanismo De Acción
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine is a selective antagonist of the adenosine A2A receptor. Adenosine is an endogenous purine nucleoside that acts as a neuromodulator in the central nervous system. Adenosine A2A receptors are predominantly expressed in the striatum and are involved in the regulation of dopamine release. This compound blocks the binding of adenosine to the A2A receptor, thereby reducing the inhibitory effect of adenosine on dopamine release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is thought to be responsible for its neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine is a potent and selective antagonist of the adenosine A2A receptor, which makes it a valuable tool for studying the role of the A2A receptor in various diseases. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine. One potential application is in the treatment of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and further research is needed to determine its potential as an anticancer agent. Finally, this compound could be used as a tool for studying the role of the adenosine A2A receptor in various physiological and pathological processes.
Métodos De Síntesis
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine is synthesized by the reaction of 3-fluorocinnamaldehyde with 1,3-dipropylxanthine in the presence of a base. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, to yield this compound as a yellow solid.
Aplicaciones Científicas De Investigación
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
147700-43-4 |
|---|---|
Fórmula molecular |
C19H21FN4O2 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(3-fluorophenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21FN4O2/c1-3-10-23-17-16(18(25)24(11-4-2)19(23)26)21-15(22-17)9-8-13-6-5-7-14(20)12-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,22)/b9-8+ |
Clave InChI |
WKAOIIMNNQWXSP-CMDGGOBGSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=CC=C3)F |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC=C3)F |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC=C3)F |
Sinónimos |
(E)-1,3-Dipropyl-8-(2-(3-fluorophenyl)ethenyl)-3,7-dihydro-1H-purine-2 ,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



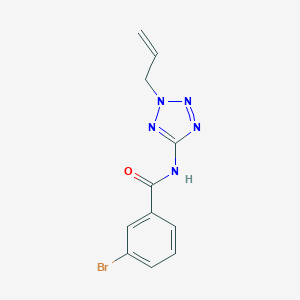

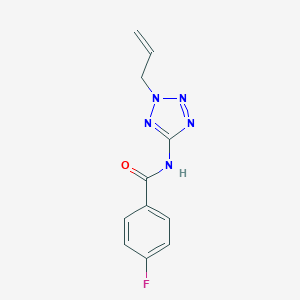
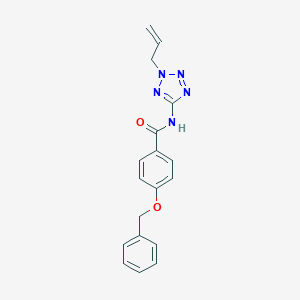
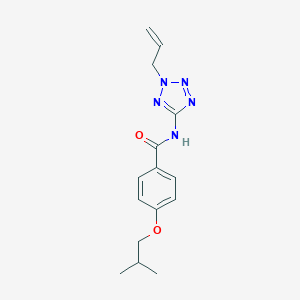


![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)


![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)

